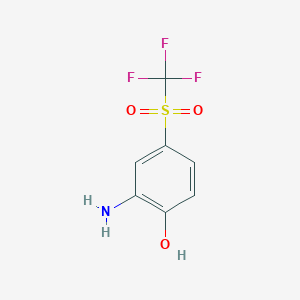
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of related compounds often involves various organic reactions, including condensation, cyclization, and oxidation.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For instance, the hydroxy group attached to the chromen-2-one structure could potentially be involved in various chemical reactions.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
Crystal Structure of Coumarin Derivatives
A study by Manolov et al. (2008) explored the crystal structure of a coumarin derivative, revealing insights into its dimeric formation and intra-molecular hydrogen bonding, which could provide foundational knowledge for understanding similar compounds like 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (Manolov, Ströbele, & Meyer, 2008).
Synthesis of Chromen-4-ones
Zhou et al. (2013) developed a method for the efficient synthesis of biologically relevant chromen-4-ones through a four-component reaction, indicating broad applications in biomedical structures, which could extend to the synthesis strategies for this compound (Zhou et al., 2013).
Biological Activity and Applications
Chemo-sensor Applications
A study by Jo et al. (2014) on asymmetric coumarin-conjugated compounds for selective colorimetric sensor applications suggests potential for similar compounds in environmental monitoring and analytical chemistry (Jo et al., 2014).
Tautomerization and Biological Relevance
Research by Frasinyuk et al. (2015) on hydroxylated isoflavones and their tautomerization highlights the significance of solvent polarity and electronic effects, suggesting that similar processes could be relevant for understanding the behavior of this compound in biological systems (Frasinyuk et al., 2015).
Pd(II) Complexes with Biological Activity
Kavitha and Reddy (2016) synthesized Pd(II) complexes of chromone Schiff bases, examining their antimicrobial activity, which provides a pathway for the exploration of metal complexes of similar compounds for pharmaceutical applications (Kavitha & Reddy, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-15(19)7-6-14-13(10-16(20)21-17(12)14)11-18-8-4-2-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBFENYYVMZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
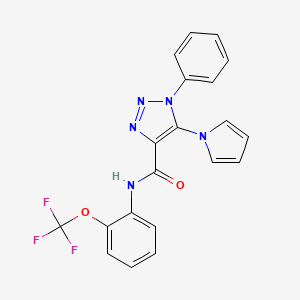
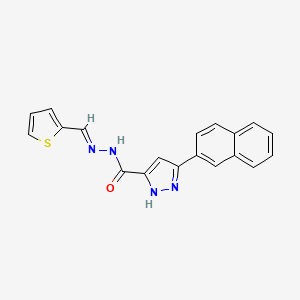
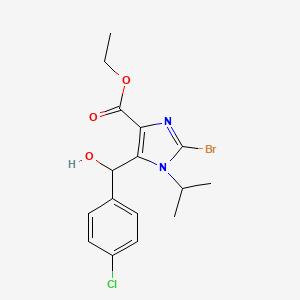

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
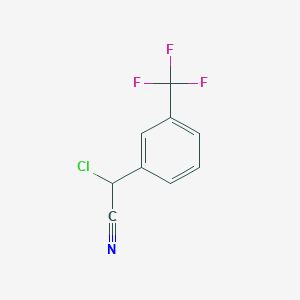


![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)
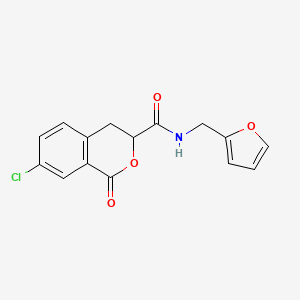
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)
